

Application of Nicarbazin-d8 in Animal Feed Analysis: A Detailed Guide

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Compound of Interest

Compound Name: Nicarbazin-d8

Cat. No.: B12411585

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Introduction

Nicarbazin is a synthetic anticoccidial agent widely used in the poultry industry to prevent and control coccidiosis, a parasitic disease of the intestinal tract.^{[1][2]} It is a complex of two components in equimolar amounts: 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP).^{[3][4]} DNC is the biologically active and more persistent component, and therefore serves as the marker residue for monitoring nicarbazin levels in animal feed and tissues.^{[3][5]} To ensure food safety and comply with regulatory limits, accurate and reliable analytical methods are essential for the determination of nicarbazin in animal feed.^{[4][6]} The use of an isotopically labeled internal standard, such as **Nicarbazin-d8** (specifically, the deuterated form of DNC, DNC-d8), is crucial for achieving high accuracy and precision in quantitative analysis by compensating for matrix effects and variations in sample preparation and instrument response.^{[6][7]} This document provides detailed application notes and protocols for the analysis of nicarbazin in animal feed using **Nicarbazin-d8** as an internal standard, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.^{[1][6]}

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of nicarbazin (as DNC) in animal feed and related matrices using methods that employ **Nicarbazin-d8** as an internal standard.

Table 1: Method Performance Characteristics for Nicarbazin (DNC) Analysis

Parameter	Matrix	Method	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Recovery (%)	Relative Standard Deviation (RSD) (%)	Reference
DNC	Animal Feed	LC-MS/MS	0.05 mg/kg	0.10 mg/kg	98.3 - 111	< 8	[8]
DNC	Animal Feed	LC-MS/MS	-	-	88 - 101	< 8	[7]
DNC	Animal Feed	LC-UV	250 ng/g	500 ng/g	95.2 - 101.8	2.8 - 4.7	[9]
DNC	Chicken Muscle	LC-MS/MS	0.1 µg/kg	0.3 µg/kg	90.1 - 105.2	3.0 - 8.1	[5]
DNC	Chicken Liver	LC-MS/MS	-	-	94.5	5.8	[10]
DNC	Eggs	LC-MS/MS	-	10 ng/g	-	-	[8]

Table 2: Regulatory Limits for Nicarbazin

Region/Body	Matrix	Maximum Residue Limit (MRL)	Reference
Codex Alimentarius	Chicken Tissues	200 µg/kg	[6][11]
China	Chicken Tissues	0.2 mg/kg	[4]
Brazil	Animal Feed	125 mg/kg	[11]
Canada	Complete Chicken Feed	100 - 125 mg/kg	[12]
USA	Chicken Tissues	4.0 ppm	[13]

Experimental Protocols

The following protocols describe the determination of nicarbazin (as DNC) in animal feed using LC-MS/MS with **Nicarbazin-d8** as an internal standard.

Protocol 1: Analysis of Nicarbazin in Animal Feed by LC-MS/MS

This protocol is a generalized procedure based on common practices found in the literature.^[7]
^[8]

1. Scope: This method is applicable for the quantitative determination of nicarbazin (as DNC) in medicated and non-medicated animal feeds.

2. Principle: Nicarbazin is extracted from the feed sample with a suitable solvent. The extract is then diluted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) in negative ion mode. **Nicarbazin-d8** is added as an internal standard prior to extraction to ensure accurate quantification.

3. Reagents and Materials:

- Nicarbazin reference standard
- **Nicarbazin-d8** (DNC-d8) internal standard
- Acetonitrile (ACN), HPLC or LC-MS grade
- Methanol (MeOH), HPLC or LC-MS grade
- Water, ultrapure
- Ammonium acetate
- Formic acid
- Centrifuge tubes (50 mL)
- Syringe filters (0.22 µm)

- LC-MS/MS system

4. Standard Solution Preparation:

- Nicarbazin Stock Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of nicarbazin reference standard in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- **Nicarbazin-d8** Stock Solution (100 µg/mL): Prepare a stock solution of **Nicarbazin-d8** in a similar manner.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with acetonitrile or methanol to create a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).

5. Sample Preparation and Extraction:

- Weigh 2-5 g of a homogenized feed sample into a 50 mL centrifuge tube.
- Add a known amount of **Nicarbazin-d8** internal standard solution.
- Add 20 mL of extraction solvent (e.g., methanol or acetonitrile/water 90:10 v/v).[\[7\]](#)[\[14\]](#)
- Vortex or shake vigorously for 20-30 minutes.
- Centrifuge at 4000 rpm for 10 minutes.[\[14\]](#)
- Transfer the supernatant to a clean tube.
- For some methods, a second extraction of the pellet may be performed and the supernatants combined.
- Dilute an aliquot of the supernatant with the initial mobile phase to a concentration within the calibration range.
- Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial.

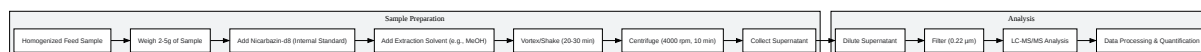
6. LC-MS/MS Conditions:

- LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 μ m).
- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.
- Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid and 5 mM ammonium acetate.
- Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.
- Flow Rate: 0.3 - 0.5 mL/min.
- Injection Volume: 5 - 10 μ L.
- Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
- MS/MS Transitions:
 - DNC: Precursor ion m/z 301.1 -> Product ions (e.g., m/z 137.0, 107.0).[\[15\]](#)
 - DNC-d8: Precursor ion m/z 309.1 -> Product ions (e.g., m/z 141.2, 111.0).[\[6\]](#)[\[7\]](#)

7. Data Analysis:

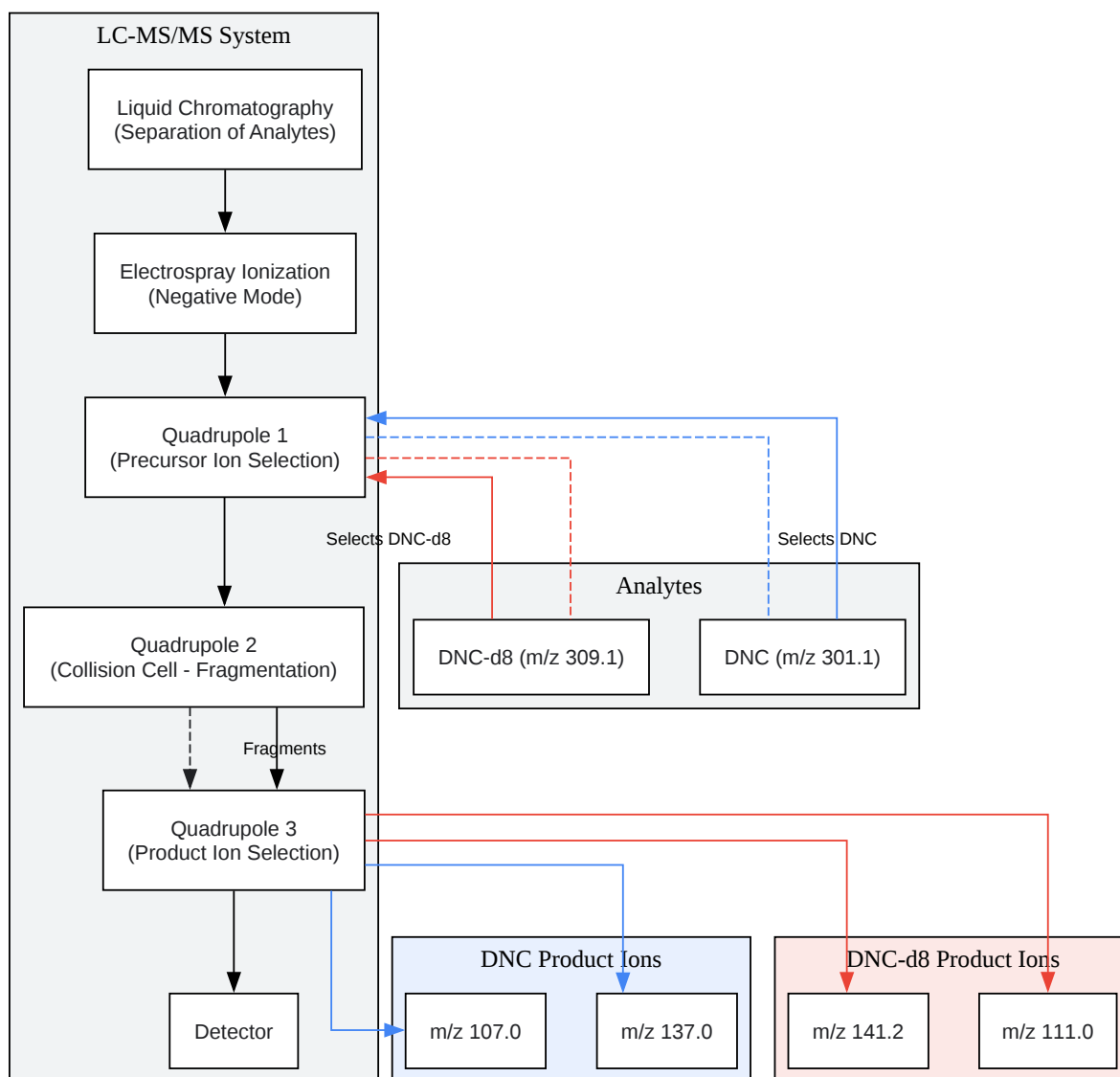
- Identify and integrate the peaks for DNC and DNC-d8.
- Construct a calibration curve by plotting the peak area ratio of DNC to DNC-d8 against the concentration of the calibration standards.
- Calculate the concentration of DNC in the sample using the calibration curve.

Visualizations



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Caption: Workflow for **Nicarbazine-d8** Analysis in Animal Feed.



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Caption: LC-MS/MS Detection Pathway for DNC and DNC-d8.

Discussion

The use of **Nicarbazin-d8** as an internal standard is a robust approach for the accurate quantification of nicarbazin in animal feed. The LC-MS/MS methods described provide high sensitivity and selectivity, allowing for the detection and quantification of nicarbazin at levels relevant to regulatory compliance.[6][8] The sample preparation procedures are relatively straightforward, typically involving a simple solvent extraction followed by dilution.[2][7] The choice of extraction solvent and LC-MS/MS parameters may need to be optimized depending on the specific feed matrix and available instrumentation. Method validation should be performed according to international guidelines to ensure the reliability of the results.[1]

Conclusion

This application note provides a comprehensive overview and detailed protocols for the analysis of nicarbazin in animal feed using **Nicarbazin-d8** as an internal standard. The presented information, including quantitative data, experimental procedures, and visual workflows, serves as a valuable resource for researchers, scientists, and professionals involved in drug development and food safety analysis. The methodologies described are essential for monitoring compliance with regulatory limits and ensuring the safety of animal-derived food products.

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